2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol is an organic compound that features both amine and alcohol functional groups. This compound is characterized by its unique structure, which includes an ethyl group, a phenoxyethyl group, and an aminoethanol backbone. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol typically involves the reaction of 2-phenoxyethanol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Used in the manufacture of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Shares a similar aminoethanol backbone but lacks the phenoxyethyl group.
Ethanolamine: A simpler compound with only an amino and hydroxyl group.
Phenoxyethanol: Contains the phenoxy group but lacks the aminoethanol structure.
Uniqueness
2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
104743-44-4 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[ethyl(2-phenoxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(8-10-14)9-11-15-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |
InChI Key |
YLMHCDWFUAVJSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.